molecular formula C25H30N2O2 B10883714 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10883714
M. Wt: 390.5 g/mol
InChI Key: OBCUMUOYZNHACF-UHFFFAOYSA-N
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Description

1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 1-naphthylmethyl chloride with 1-(3-ethoxy-4-methoxybenzyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce fully or partially hydrogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine would depend on its specific biological target. It may interact with receptors or enzymes, altering their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxy-4-methoxybenzyl)piperazine
  • 1-(1-naphthylmethyl)piperazine
  • 4-(1-naphthylmethyl)piperazine

Uniqueness

1-(3-ethoxy-4-methoxybenzyl)-4-(1-naphthylmethyl)piperazine is unique due to the presence of both the 3-ethoxy-4-methoxybenzyl and 1-naphthylmethyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C25H30N2O2/c1-3-29-25-17-20(11-12-24(25)28-2)18-26-13-15-27(16-14-26)19-22-9-6-8-21-7-4-5-10-23(21)22/h4-12,17H,3,13-16,18-19H2,1-2H3

InChI Key

OBCUMUOYZNHACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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